molecular formula C10H13NO2S B14852971 3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide

3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide

Cat. No.: B14852971
M. Wt: 211.28 g/mol
InChI Key: SXOUZMQHJIJJJW-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, dimethylamino, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Acylation: The amine group is acylated to form the benzamide core.

    Substitution: The hydroxy and methylsulfanyl groups are introduced through substitution reactions.

    Methylation: The amine group is methylated to form the N,N-dimethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-methylbenzamide: Lacks the dimethylamino and methylsulfanyl groups.

    N,N-Dimethyl-5-(methylsulfanyl)benzamide: Lacks the hydroxy group.

    3-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group.

Uniqueness

3-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide is unique due to the combination of hydroxy, dimethylamino, and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-5-methylsulfanylbenzamide

InChI

InChI=1S/C10H13NO2S/c1-11(2)10(13)7-4-8(12)6-9(5-7)14-3/h4-6,12H,1-3H3

InChI Key

SXOUZMQHJIJJJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)SC)O

Origin of Product

United States

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